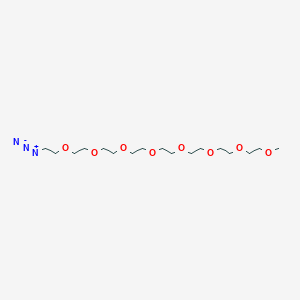
MX69
Übersicht
Beschreibung
MX69 is a chemical compound known for its role as an inhibitor of the proteins MDM2 and XIAP. These proteins are involved in the regulation of apoptosis, making this compound a significant compound in cancer research. By inhibiting these proteins, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MX69 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The compound is typically stored as a powder at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Arten von Reaktionen: MX69 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Die Verbindung kann auch reduziert werden, obwohl dies seltener vorkommt.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene substituierte Derivate liefern können .
Wissenschaftliche Forschungsanwendungen
MX69 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: this compound wird als Werkzeugverbindung verwendet, um die Hemmung von MDM2 und XIAP zu untersuchen und Einblicke in die Mechanismen der Apoptose zu gewinnen.
Biologie: Die Verbindung wird in der Zellbiologie verwendet, um die an Zelltod und Überleben beteiligten Pfade zu untersuchen.
Medizin: this compound wird als potenzieller therapeutischer Wirkstoff zur Behandlung von Krebs untersucht, da es die Apoptose in Krebszellen induzieren kann.
Industrie: In der pharmazeutischen Industrie wird this compound bei der Entwicklung neuer Krebsmedikamente eingesetzt
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Proteine MDM2 und XIAP hemmt. MDM2 ist ein negativer Regulator des Tumorsuppressorproteins p53, während XIAP ein Inhibitor von Apoptoseproteinen ist. Durch die Hemmung von MDM2 führt this compound zur Stabilisierung und Aktivierung von p53, was die Apoptose fördert. In ähnlicher Weise führt die Hemmung von XIAP durch this compound zur Aktivierung von Caspasen, die für die Ausführung der Apoptose entscheidend sind .
Ähnliche Verbindungen:
MX3: Ein weiterer Inhibitor von MDM2 und XIAP, jedoch mit unterschiedlichen Bindungsaffinitäten und Potenzen.
Nutlin-3: Ein bekannter MDM2-Inhibitor, der nicht auf XIAP abzielt.
MI-219: Ein selektiver MDM2-Inhibitor mit einem anderen Wirkmechanismus im Vergleich zu this compound
Einzigartigkeit von this compound: this compound ist einzigartig in seiner doppelten Hemmung sowohl von MDM2 als auch von XIAP, wodurch es ein potenter Induktor der Apoptose in Krebszellen ist. Diese doppelte Zielsetzung unterscheidet es von anderen Verbindungen, die typischerweise nur eines dieser Proteine hemmen .
Wirkmechanismus
MX69 exerts its effects by inhibiting the proteins MDM2 and XIAP. MDM2 is a negative regulator of the tumor suppressor protein p53, while XIAP is an inhibitor of apoptosis proteins. By inhibiting MDM2, this compound leads to the stabilization and activation of p53, which promotes apoptosis. Similarly, inhibition of XIAP by this compound results in the activation of caspases, which are crucial for the execution of apoptosis .
Vergleich Mit ähnlichen Verbindungen
MX3: Another inhibitor of MDM2 and XIAP, but with different binding affinities and potencies.
Nutlin-3: A well-known MDM2 inhibitor that does not target XIAP.
MI-219: A selective MDM2 inhibitor with a different mechanism of action compared to MX69
Uniqueness of this compound: this compound is unique in its dual inhibition of both MDM2 and XIAP, making it a potent inducer of apoptosis in cancer cells. This dual targeting sets it apart from other compounds that typically inhibit only one of these proteins .
Eigenschaften
IUPAC Name |
4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-16-6-11-20(14-17(16)2)29-34(32,33)21-12-13-25-24(15-21)22-4-3-5-23(22)26(28-25)18-7-9-19(10-8-18)27(30)31/h3-4,6-15,22-23,26,28-29H,5H2,1-2H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBONKHCCRJMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=C(C=C5)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005264-47-0 | |
| Record name | MX-69 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)
